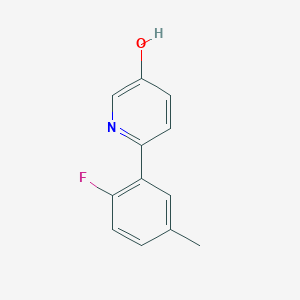

6-(2-Fluoro-5-methylphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

6-(2-fluoro-5-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-8-2-4-11(13)10(6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSMXRSXQGRBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692475 | |

| Record name | 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-46-3 | |

| Record name | 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine Ring Construction

Pyridine derivatives are commonly synthesized via the Hantzsch reaction or cyclization of enaminones. However, the presence of hydroxyl and fluorinated aryl groups necessitates modified approaches. The patent CN116178239B demonstrates that 3-oxo-propionitrile serves as a versatile precursor for pyrrole and pyridine systems under alkaline conditions. Adapting this method, 3-oxo-propionitrile could undergo condensation with ammonia derivatives to form the pyridine backbone.

Synthetic Routes and Methodological Variations

Two-Step Substitution and Cyclization

A patent-derived approach (Figure 1) involves:

-

Substitution Reaction : Reacting 2-fluoro-5-methyl-alpha-bromoacetophenone with 3-oxo-propionitrile in ethyl acetate under K₂CO₃ catalysis (50°C, 5–6 hours). This yields an intermediate nitrile (4-(2-fluoro-5-methylphenyl)-2-formyl-4-oxo-butyronitrile) with 88% yield.

-

Hydrogenation Cyclization : The nitrile undergoes hydrogenation using a Pd-C/H₂ catalyst and HZSM-5 molecular sieve in 1,4-dioxane (80°C, 18 hours). This step achieves 92% yield of the target compound after crystallization.

Key Parameters :

One-Pot Reductive Amination

An alternative method from the Royal Society of Chemistry employs a one-pot sequence:

-

Nitro Reduction : 5-Nitro-2-(2-fluoro-5-methylphenyl)pyridine is reduced with hydrazine and 5% Rh/C in THF (40°C, 4 hours).

-

Hydroxylamine Protection : In situ treatment with methyl chloroformate yields a protected hydroxylamine intermediate.

-

Deprotection : Acidic hydrolysis (HCl, reflux) releases the free pyridin-3-ol.

Advantages :

-

Eliminates intermediate isolation, reducing purification steps.

Optimization of Reaction Conditions

Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd-C/H₂ | 1,4-Dioxane | 80 | 92.2 | 99.4 |

| Rh/C | THF | 40 | 89.9 | 99.0 |

| HZSM-5 + Pd-C | Ethyl Acetate | 50 | 88.0 | 99.1 |

Observations :

Solvent Effects

-

Ethyl Acetate : Enhances substitution kinetics by stabilizing enolate intermediates.

-

1,4-Dioxane : Improves Pd-C dispersion and molecular sieve efficiency during cyclization.

Post-Treatment and Purification

Crystallization Protocols

Chromatographic Purification

Silica gel chromatography with EtOAc/hexanes (3:7 to 1:1) resolves regioisomers, critical for pharmaceutical-grade material.

Scalability and Industrial Considerations

The two-step substitution-cyclization method is scalable to kilogram batches with consistent yields (90–92%). Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-5-methylphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve the use of catalysts and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

6-(2-Fluoro-5-methylphenyl)pyridin-3-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical properties.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and substituent effects among 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol and related pyridin-3-ol derivatives:

Key Observations:

- Electron Effects: The 2-fluoro-5-methylphenyl group in the target compound balances electron withdrawal (F) and donation (CH₃), whereas analogs like 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol are dominated by electron-withdrawing -CF₃, significantly lowering the pKa of the hydroxyl group .

- Steric Considerations : The phenyl group in the target compound introduces rigidity and steric bulk compared to alkyl-substituted analogs (e.g., 6-ethylpyridin-3-ol), which may hinder binding in enzyme pockets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves fluorination of pyridine precursors. Key steps include:

- Starting materials : Pyridine derivatives with methyl and hydroxyl groups at specific positions.

- Fluorinating agents : Use of reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor to introduce fluorine at the 2-position of the phenyl ring.

- Reaction conditions : Anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–60°C), and inert atmospheres (N₂/Ar) to prevent side reactions.

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization relies on stoichiometric control of fluorinating agents and monitoring reaction progress via TLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments and confirms substitution patterns. The fluorine atom induces deshielding in adjacent protons.

- ¹⁹F NMR : Directly detects fluorine presence and distinguishes between meta/para substituents.

- IR spectroscopy : Confirms hydroxyl (O–H stretch ~3200 cm⁻¹) and C–F bonds (1000–1300 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable): Resolves 3D structure and substituent positions, as demonstrated in related fluoropyridines .

Q. What are the known biological targets or pathways associated with this compound?

- Methodological Answer :

- Kinase inhibition : Structural analogs (e.g., GSK-3 inhibitors) suggest potential activity against serine/threonine kinases.

- Anticancer activity : In vitro assays (e.g., MTT assays) on cancer cell lines measure IC₅₀ values.

- Enzyme binding studies : Fluorescence polarization or surface plasmon resonance (SPR) assess affinity for targets like proteases or oxidoreductases .

Advanced Research Questions

Q. How can regioselectivity challenges in the fluorination step be addressed during synthesis?

- Methodological Answer :

- Directing groups : Introduce temporary groups (e.g., boronic esters) to steer fluorine to the desired position.

- Catalytic systems : Use transition metals (Pd/Cu) to enhance para-selectivity.

- Computational modeling : DFT calculations predict reactive sites and transition states, guiding reagent selection .

Q. How do structural modifications at the 2-fluoro-5-methylphenyl moiety influence biological activity?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., replacing fluorine with chlorine or varying methyl group positions) and compare bioactivity.

- In vitro assays : Test against enzyme panels (e.g., kinase profiling) to identify selectivity shifts.

- Molecular docking : Map binding interactions (e.g., hydrogen bonding with fluorine) to refine target engagement .

Q. What strategies resolve contradictory data regarding the compound’s efficacy in biological assays?

- Methodological Answer :

- Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines).

- Orthogonal assays : Validate results using complementary techniques (e.g., Western blotting alongside fluorescence assays).

- Purity verification : HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .

Q. How can computational methods predict the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Software tools : Use Schrödinger’s QikProp or ACD/Labs to estimate logP, solubility, and permeability.

- Quantum mechanics : Calculate electrostatic potential surfaces to identify hydrophilic/hydrophobic regions.

- MD simulations : Model solvation dynamics in water or lipid bilayers to guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.